
Carbamic acid, N-ethyl-N-(1-(o-tolyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-[1-(2-methylphenoxy)propan-2-yl]carbamate chloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its complex structure, which includes a piperidine ring, an ethyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Mitsunobu reaction, which is used to form the boronate-containing azacycles . The reaction conditions often include the use of reagents such as triphenylphosphine and diethyl azodicarboxylate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-[1-(2-methylphenoxy)propan-2-yl]carbamate chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-[1-(2-methylphenoxy)propan-2-yl]carbamate chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-[1-(2-methylphenoxy)propan-2-yl]carbamate chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-(1-phenoxypropan-2-yl)carbamate chloride
- 2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-(1-phenoxypropan-2-yl)carbamate
Uniqueness
Compared to similar compounds, 2-(2-Methylpiperidin-1-ium-1-yl)ethyln-ethyl-N-[1-(2-methylphenoxy)propan-2-yl]carbamate chloride is unique due to its specific structural features, such as the presence of the 2-methylphenoxy group
Properties
CAS No. |
101491-84-3 |
|---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-ium-1-yl)ethyl N-ethyl-N-[1-(2-methylphenoxy)propan-2-yl]carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-5-23(19(4)16-26-20-12-7-6-10-17(20)2)21(24)25-15-14-22-13-9-8-11-18(22)3;/h6-7,10,12,18-19H,5,8-9,11,13-16H2,1-4H3;1H |
InChI Key |
KMHSEXZIHDSEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)COC1=CC=CC=C1C)C(=O)OCC[NH+]2CCCCC2C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


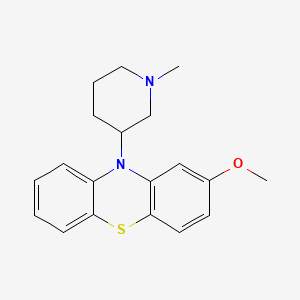
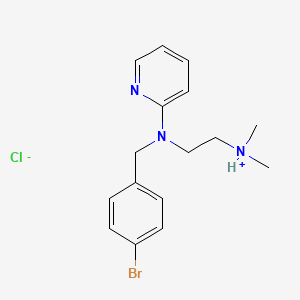
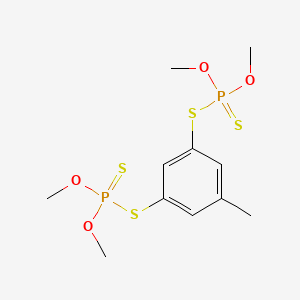
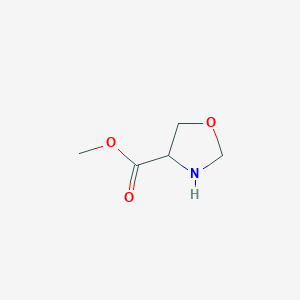

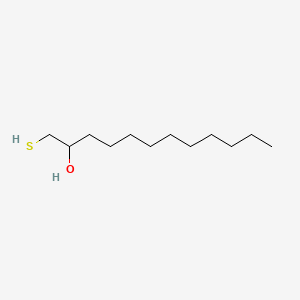
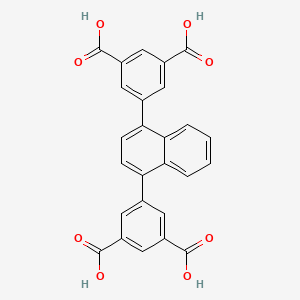
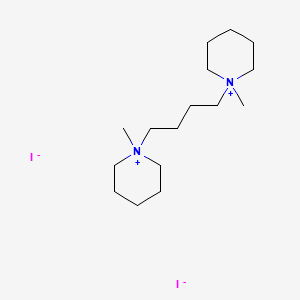
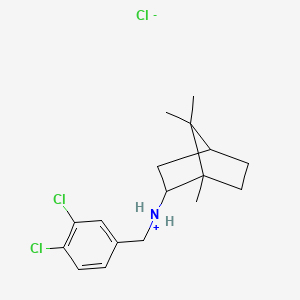
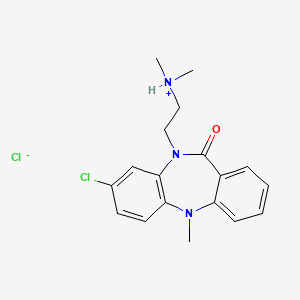
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
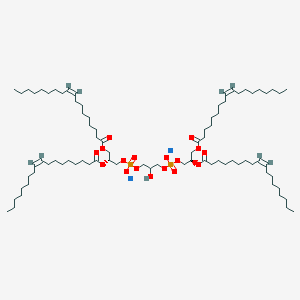
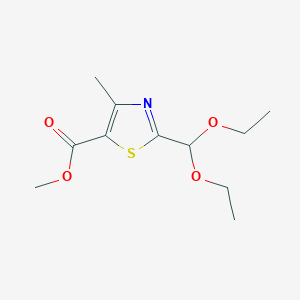
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
